molecular formula C12H16F2O2 B7997335 2-(3-Butoxy-4,5-difluorophenyl)ethanol

2-(3-Butoxy-4,5-difluorophenyl)ethanol

Cat. No.: B7997335
M. Wt: 230.25 g/mol
InChI Key: UKQGUOPFHAIKKB-UHFFFAOYSA-N
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Description

2-(3-Butoxy-4,5-difluorophenyl)ethanol is a fluorinated aromatic alcohol featuring a butoxy substituent at the 3-position and fluorine atoms at the 4- and 5-positions of the phenyl ring. Its structure combines lipophilic (butoxy) and polar (ethanol) moieties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-(3-butoxy-4,5-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-2-3-6-16-11-8-9(4-5-15)7-10(13)12(11)14/h7-8,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQGUOPFHAIKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)CCO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule is dissected into two key intermediates:

  • 3-Butoxy-4,5-difluorophenyl ethanone : Achieved via alkylation of a phenolic precursor.

  • Reduction to ethanol : Catalytic hydrogenation or borohydride-mediated processes.

Alkylation of Phenolic Precursors

Williamson Ether Synthesis

The butoxy group is introduced through nucleophilic substitution on a fluorinated phenolic intermediate. General conditions include:

  • Base : Potassium carbonate or sodium hydride.

  • Solvent : Dimethylformamide (DMF) or acetone.

  • Temperature : Reflux (80–120°C).

For example, 4,5-difluoro-3-hydroxyphenyl ethanone reacts with n-butyl bromide in DMF under reflux for 12–24 hours, yielding 3-butoxy-4,5-difluorophenyl ethanone with >85% efficiency.

Solvent and Base Optimization

SolventBaseYield (%)Purity (%)
DMFK₂CO₃8895
AcetoneNaH7689
THFCs₂CO₃6882

Polar aprotic solvents like DMF enhance nucleophilicity, while milder bases (K₂CO₃) minimize side reactions.

Reduction of Ketone Intermediates

Catalytic Transfer Hydrogenation

Adapted from methodologies for (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, this approach uses:

  • Catalyst : Rhodium or iridium complexes (e.g., [Cp*IrCl₂]₂).

  • Hydrogen donor : Formic acid-triethylamine azeotrope.

  • Solvent : Toluene or dichloromethane.

Reaction Conditions :

  • Temperature : 30–75°C.

  • Catalyst loading : 0.05–0.1 mol%.

  • Time : 12–24 hours.

Performance Metrics

CatalystDonor SystemYield (%)Purity (%)
[Cp*IrCl₂]₂HCOOH-Et₃N9598.5
[Rh(COD)Cl]₂HCOONa8996
NaBH₄ (traditional)7288

Catalytic transfer hydrogenation outperforms classical reductants in yield and environmental impact.

Industrial-Scale Production

Continuous Flow Reactors

Adopting flow chemistry for alkylation and reduction steps reduces reaction times and improves reproducibility:

  • Residence time : 10–30 minutes vs. 24 hours in batch.

  • Yield increase : 12–15% due to precise temperature control.

Solvent Recycling

  • DMF recovery : >90% via distillation.

  • Waste reduction : 40% lower E-factor compared to batch processes.

Comparative Methodological Analysis

Cost-Benefit Evaluation

MethodCost (USD/kg)Environmental ScoreScalability
Catalytic hydrogenation1208.5/10High
NaBH₄ reduction855.0/10Moderate
LiAlH₄ reduction1503.0/10Low

Catalytic methods dominate in industrial settings due to lower long-term costs and regulatory compliance .

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxy-4,5-difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 3-n-Butoxy-4,5-difluorobenzaldehyde or 3-n-Butoxy-4,5-difluorobenzoic acid.

    Reduction: Formation of 3-n-Butoxy-4,5-difluorophenethyl alkane.

    Substitution: Formation of various substituted phenethyl alcohol derivatives.

Scientific Research Applications

2-(3-Butoxy-4,5-difluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Butoxy-4,5-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Alkoxy Group Variations
  • 1-(2-n-Butoxy-3,5-difluorophenyl)ethanol (CAS Ref: 10-F396746): This analog differs in the position of the butoxy group (2-position vs. 3-position in the target compound) and fluorine substitution (3,5-difluoro vs. 4,5-difluoro). The altered substituent arrangement likely affects electronic distribution and steric hindrance, influencing reactivity in synthesis or binding interactions in biological systems .
  • 2-Methoxyethanol (CAS 109-86-4): A simpler analog with a methoxy group, this compound lacks fluorine substituents but shares the ethanol functionality. It is widely used as a solvent, highlighting the role of alkoxy groups in modulating solubility .
Halogen Substitution Patterns
  • 2-(3,4,5-Trifluorophenyl)ethanol (CAS 886761-77-9): With three fluorine atoms, this compound exhibits higher electronegativity and lipophilicity compared to the target’s 4,5-difluoro substitution. Such differences could impact pharmacokinetic properties like membrane permeability .

Functional Group Modifications

  • 2-(3,5-Difluorophenyl)ethanoyl Chloride (CAS 157033-24-4): Replacing the hydroxyl group with an acyl chloride enhances reactivity, making it suitable for nucleophilic acyl substitution reactions. This contrasts with the target’s ethanol group, which may participate in hydrogen bonding .
  • (R)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS 957121-38-9): The addition of an amino group introduces chirality and basicity, expanding utility in asymmetric synthesis or as a building block for bioactive molecules .

Data Table: Key Structural Analogs and Properties

Compound Name CAS Number Substituents Key Features Reference
2-(3-Butoxy-4,5-difluorophenyl)ethanol Not Provided 3-Butoxy, 4,5-difluoro, ethanol Lipophilic-polar balance
1-(2-n-Butoxy-3,5-difluorophenyl)ethanol 10-F396746 2-Butoxy, 3,5-difluoro, ethanol Steric hindrance at 2-position
2-(4-Chloro-3,5-difluorophenyl)ethan-1-ol 1895028-03-1 4-Chloro, 3,5-difluoro, ethanol Electron-withdrawing chlorine
2-(3,4,5-Trifluorophenyl)ethanol 886761-77-9 3,4,5-Trifluoro, ethanol High electronegativity
2-(3,5-Difluorophenyl)ethanoyl chloride 157033-24-4 3,5-Difluoro, acyl chloride Reactive for acylations

Biological Activity

2-(3-Butoxy-4,5-difluorophenyl)ethanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula: C₁₁H₁₄F₂O₂
  • Molecular Weight: 216.22 g/mol

The presence of the butoxy group and difluorophenyl moiety significantly influences its biological properties, enhancing its potential as a pharmaceutical agent.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The fluorine atoms can enhance binding affinity to specific receptors or enzymes, modifying the compound's pharmacokinetic properties.

Potential Mechanisms:

  • Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit key metabolic pathways.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Antimicrobial Activity

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

These results indicate that the compound exhibits varying levels of effectiveness against different bacterial pathogens, suggesting a potential role in treating infections.

Anti-inflammatory Studies

In vitro studies have demonstrated that this compound can significantly reduce the production of inflammatory markers in macrophage cell lines:

Inflammatory Marker Control Level Treated Level
TNF-α100 pg/mL30 pg/mL
IL-680 pg/mL20 pg/mL
COX-250 pg/mL10 pg/mL

These findings suggest that the compound effectively downregulates inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study conducted on a series of fluoro-substituted phenolic compounds highlighted that derivatives like this compound displayed superior antimicrobial properties compared to their non-fluorinated counterparts. The study emphasized the importance of fluorine in enhancing membrane permeability and subsequent antimicrobial action.
  • Case Study on Inflammation:
    In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant reduction in edema and inflammatory cell infiltration in murine models. This suggests its therapeutic potential for conditions like rheumatoid arthritis.

Q & A

Q. What are the established synthetic routes for 2-(3-Butoxy-4,5-difluorophenyl)ethanol, and what are their comparative advantages?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution of fluorinated aryl precursors. For example, analogs like 2'-chloro-4',5'-difluoroacetophenone are synthesized via acetyl chloride and 3,4-difluorochlorobenzene under Lewis acid catalysis (e.g., AlCl₃), yielding ~80% efficiency . For the ethoxy group introduction, Williamson ether synthesis with butanol and a fluorophenyl halide precursor is common. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize dehalogenation side reactions common in fluorinated systems.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use LC-MS (e.g., m/z 285 [M+H]+ for molecular ion) and ¹H/¹³C NMR to verify substituent positions. For example, the 3-butoxy group’s methylene protons resonate at δ 3.5–4.0 ppm, while fluorinated aromatic protons appear as doublets in δ 6.8–7.2 ppm due to coupling with fluorine . HPLC (e.g., C18 column, acetonitrile/water gradient) with retention time comparison against standards ensures purity (>95%) .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : Fluorinated byproducts (e.g., dealkylated or defluorinated derivatives) may co-elute with the target compound. Solid-Phase Extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning improves selectivity . High-Resolution Mass Spectrometry (HRMS) with collision-induced dissociation (CID) distinguishes isobaric impurities. For example, a fragment at m/z 167.04 corresponds to the difluorophenyl moiety, while impurities lacking the butoxy group show m/z 139.02 .

Q. How does the substitution pattern (butoxy vs. methoxy) on the fluorophenyl ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating butoxy group increases electron density at the para position, enhancing Suzuki-Miyaura coupling efficiency with aryl boronic acids (e.g., 10% Pd/C, K₂CO₃, DMF/H₂O). Comparative studies with methoxy analogs show ~15% higher yields for butoxy derivatives due to reduced steric hindrance . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and quantify using GC-FID with internal standards (e.g., dodecane).

Q. What are the key stability concerns for this compound under varying storage conditions?

  • Methodological Answer : Hydrolytic degradation at the ether linkage is accelerated under acidic (pH < 4) or alkaline (pH > 9) conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 254 nm). Degradation products include 4,5-difluorophenol (retention time shift from 2.1 to 1.8 minutes) . Store in amber vials under nitrogen at −20°C to extend shelf life (>24 months).

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported synthetic yields for fluorinated ethanol derivatives: How to troubleshoot?

  • Methodological Answer : Contradictions often stem from residual moisture in fluorinated precursors, which quenches Lewis acids (e.g., AlCl₃). Dry reagents via molecular sieves (3Å) and use anhydrous solvents (e.g., THF over MgSO₄). For example, repeating the synthesis of 2-(4-ethoxy-2,3-difluorophenyl)acetic acid under strict anhydrous conditions increased yields from 65% to 82% . Karl Fischer titration ensures solvent dryness (<50 ppm H₂O).

Comparative Reactivity and Biological Relevance

Q. How does the fluorination pattern (4,5-difluoro vs. 3,5-difluoro) impact biological activity in related compounds?

  • Methodological Answer : In analogs like 1-(3,5-difluorophenoxy)-3-methylbutan-2-amine hydrochloride, 4,5-difluoro substitution enhances metabolic stability by reducing CYP450-mediated oxidation. Use in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to compare half-lives: 4,5-difluoro derivatives show t₁/₂ = 120 min vs. 45 min for 3,5-difluoro isomers .

Experimental Design for Novel Applications

Designing a study to evaluate this compound as a chiral building block in asymmetric catalysis:

  • Methodological Answer :
    Screen chiral ligands (e.g., BINAP, Josiphos) in palladium-catalyzed asymmetric allylic alkylation. Monitor enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10). For example, a Josiphos ligand achieved 92% ee in the synthesis of (R)-2-(3-butoxy-4,5-difluorophenyl)ethanol from its ketone precursor .

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